5-Mercaptouracil
Overview
Description
5-Mercaptouracil and 5-mercaptodeoxyuridine are structural analogs of thymine and thymidine, respectively . They are effective growth inhibitors in various biological systems and are under study as potential antineoplastic and antiviral agents .
Synthesis Analysis
5-Mercaptouracil and its 2’-deoxyriboside were synthesized both enzymatically and chemically . They were found to be extremely unstable in aqueous solutions as they undergo rapid autoxidation to the corresponding disulfides .Molecular Structure Analysis
The molecular structure of 5-Mercaptouracil was determined by X-Ray diffraction methods . The conformation of the disulfide linkage is described by two torsion angles, one (78°) describing the twist about the S–S bond, and the other (83°) relating the orientation of the S–S bond .Chemical Reactions Analysis
5-Mercaptouracil and 5-mercaptodeoxyuridine undergo rapid autoxidation in aqueous solution . This property has presented a major problem in their preparation and biological testing .Physical And Chemical Properties Analysis
5-Mercaptouracil and 5-mercaptodeoxyuridine have very low pKa’s, and their anionic forms show characteristic absorption maxima in the 330-mp region . They were found to be extremely unstable in aqueous solutions .Scientific Research Applications
Antitumor Activity : 5-Mercaptouracil has been studied for its antitumor properties. It was found to inhibit the growth of certain mouse tumors at doses lower than the maximum tolerated dose (Bardos, Segaloff, & Ambrus, 1959).
Chemical Instability and Spectrophotometric Studies : This compound and its derivatives, such as 5-mercaptodeoxyuridine, are under investigation as potential antineoplastic and antiviral agents. They are known to be unstable in aqueous solutions, undergoing rapid autoxidation (Bardos & Kalman, 1966).
Metabolism in Insects : 5-Mercaptouracil has been studied for its metabolism in insects, where it undergoes S-glucosylation. This study contributes to understanding its metabolic pathways in biological systems (Gessner & Acara, 1968).
Enzymatic Synthesis and Microbiological Activity : The enzymatic synthesis of 5-mercaptodeoxyuridine from 5-mercaptouracil and its biological activity in various microbiological systems have been explored. This includes its role in inhibiting thymidylate synthetase, an enzyme important in DNA synthesis (Baranski, Bardos, Bloch, & Kalman, 1969).
X-Ray Structure Analysis : The crystal and molecular structure of the disulfide from 1-methyl-5-mercaptouracil has been determined using X-ray diffraction methods, providing insights into its chemical structure (Shefter, 1970).
Synthesis of Derivatives : Research on the synthesis of derivatives like 5-Methylmercaptouracil has been conducted. The reaction mechanisms and by-products of these processes have been studied, contributing to the understanding of its chemical properties (Anzai & Suzuki, 1966).
Effects of Ultraviolet Radiation : Studies have been conducted on the effects of ultraviolet radiation on derivatives of uracil, including 5-mercaptouracil. These studies help in understanding the chemical changes that occur under such conditions (Wait, Sirota, & Corelli, 1978).
Safety And Hazards
Future Directions
The continuing interest in the biological activities and possible chemotherapeutic applications of these compounds has led to careful studies to determine their correct spectra and dissociation constants, and to establish the conditions of their stability to autoxidation . These studies were greatly aided by two recent developments, i.e., the availability of Cleland’s reagent (5), dithiothreitol (DTT), and the excellent method of Klotz and Carver (6) for the determination of sulfhydryl groups .
properties
IUPAC Name |
5-sulfanyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-3-2(9)1-5-4(8)6-3/h1,9H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHCRNZMESVPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161259 | |
Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Mercaptouracil | |
CAS RN |
14020-53-2 | |
Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014020532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Mercaptouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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